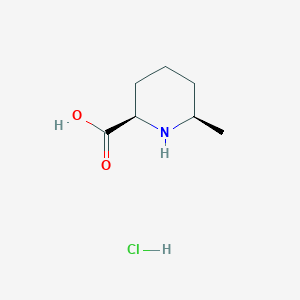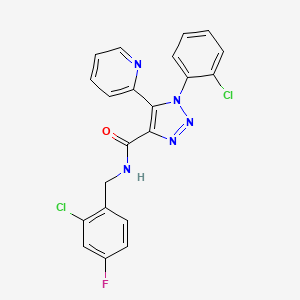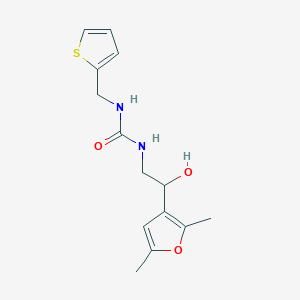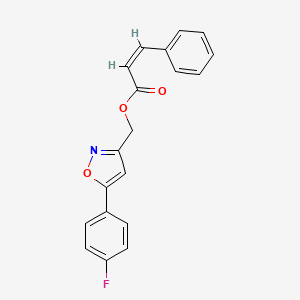
(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a phenylacrylate moiety, which is a common feature in many bioactive compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 3-hydroxy-2-aryl acrylates, which share some structural similarities with your compound, can be synthesized through various approaches involving both electrophilic and nucleophilic centers .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For instance, the isoxazole ring can undergo various reactions, including electrophilic substitution and ring-opening reactions . The acrylate moiety can participate in polymerization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the isoxazole ring could influence its chemical reactivity and stability. The acrylate moiety could influence its polarity and potential to form polymers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study focused on the synthesis of isoxazole derivatives, including those with fluorophenyl groups, demonstrating the application of green chemistry principles. These compounds were characterized using spectroscopy and X-ray diffraction, highlighting their potential in the development of antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
- Another research explored the synthesis of novel turn-on fluorescent colorimetric Schiff base chemosensors for selective and sensitive detection of Al3+ ions. This study underscores the utility of phenyl thiadiazole-based compounds in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Activity
- The antimicrobial activity of isoxazole derivatives was investigated, revealing effectiveness against gram-positive bacteria such as Staphylococcus aureus. This indicates the potential use of these compounds in developing new antibacterial agents (Shah & Desai, 2007).
Molecular Docking and Biological Evaluation
- Studies on the metal complexes of substituted isoxazole Schiff bases with Cobalt(II), Nickel(II), and Copper(II) have been conducted. These complexes were evaluated for DNA binding, incision activities, antioxidant, and antimicrobial activities, showcasing their potential in medicinal chemistry (Ramesh et al., 2018).
Drug Efficacy and Development
- Pyrazole derivatives, closely related to isoxazole compounds, have been synthesized and assessed for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research emphasizes the importance of isoxazole and its derivatives in drug discovery and development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c20-16-9-7-15(8-10-16)18-12-17(21-24-18)13-23-19(22)11-6-14-4-2-1-3-5-14/h1-12H,13H2/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUHJFCZGHJJS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)
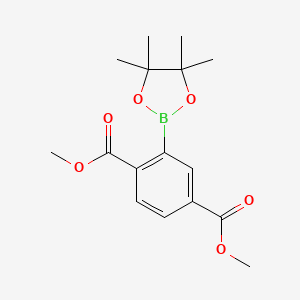
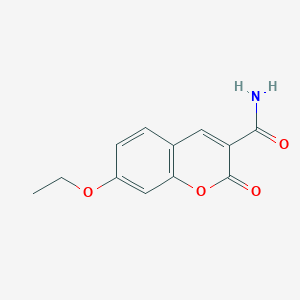
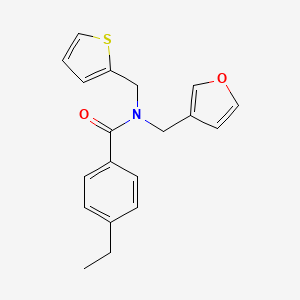
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
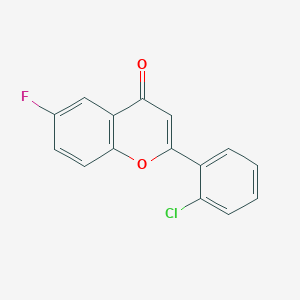
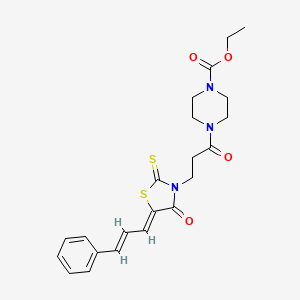
![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)
